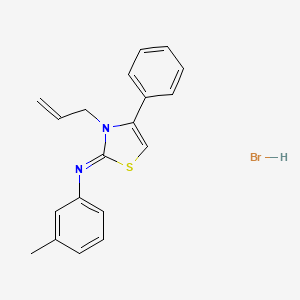

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide

Descripción

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a hydrobromide salt of a thiazole-derived Schiff base. Its structure features a thiazole ring substituted with an allyl group at position 3, a phenyl group at position 4, and a 3-methylaniline moiety forming an imine bond at position 2 (Z-configuration). The hydrobromide salt enhances solubility and stability, making it suitable for pharmacological or material science applications.

Propiedades

IUPAC Name |

N-(3-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S.BrH/c1-3-12-21-18(16-9-5-4-6-10-16)14-22-19(21)20-17-11-7-8-15(2)13-17;/h3-11,13-14H,1,12H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMCZYRQERKATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Thiazole Core

The thiazole ring serves as the structural backbone of the compound. A widely applicable method involves cyclocondensation between thioamides and α-haloketones. As detailed in US Patent 4,468,517, thiazoles can be synthesized via a two-step process:

- Formation of Hydroxythiazoline Intermediate : Reacting a thioamide (e.g., phenylthioamide) with 1,3-dihalopropan-2-one in a haloalkane solvent (e.g., dichloromethane) with alkali metal bicarbonate (e.g., NaHCO₃) at 0–35°C yields a hydroxythiazoline intermediate.

- Dehydration to Thiazole : Treating the intermediate with dehydrating agents like PCl₃, SOCl₂, or POBr₃ at elevated temperatures (50–100°C) eliminates water, forming the thiazole ring.

For the target compound, the 4-phenyl substituent is introduced by selecting a dihalopropanone pre-functionalized with a phenyl group. This approach ensures regioselective placement of the phenyl moiety at the 4-position of the thiazole.

Table 1: Thiazole Core Synthesis Conditions

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Thioamide | Phenylthioamide | 85–90 | |

| Dihalopropanone | 1,3-Dichloro-2-phenylpropan-1-one | 78 | |

| Solvent | Dichloromethane | – | |

| Dehydrating Agent | PCl₃ | 92 |

Introducing the allyl group at the 3-position of the thiazole requires selective alkylation. The Claisen rearrangement method described in CN103880717A offers a template for allyl group introduction. Here, allyl ethers undergo thermal rearrangement in the presence of graphene oxide catalysts and side reaction inhibitors (e.g., N,N-dimethylaniline). Adapting this strategy:

- Allyl Ether Formation : React the thiazole intermediate with allyl bromide in a polar aprotic solvent (e.g., acetonitrile) using a base (e.g., K₂CO₃) to form the allyl ether.

- Rearrangement : Heat the mixture to 100–200°C with graphene oxide (0.1–1.5 wt%) and N,N-dimethylaniline (0.01–0.1 eq) to drive the Claisen rearrangement, yielding the 3-allyl-thiazole derivative.

Table 2: Allylation Reaction Parameters

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Graphene oxide (0.5 wt%) | 96.6 | |

| Temperature | 180°C | 95.1 | |

| Inhibitor | N,N-Diethylaniline (0.03 eq) | 94.7 |

Formation of the Ylidene-Aniline Schiff Base

The (Z)-ylidene linkage between the thiazole and 3-methylaniline is established via Schiff base formation. A one-pot method from SAGE Journals demonstrates efficient coupling of benzothiazoles with amines:

- Salt Formation : React 2-chlorobenzothiazole with benzyl bromide in acetonitrile under reflux to generate a benzothiazolium salt.

- Amine Coupling : Add 3-methylaniline and triethylamine to the reaction mixture, stirring at 80°C for 2 hours. The base deprotonates the aniline, enabling nucleophilic attack on the thiazolium carbon to form the ylidene bond.

Key Considerations :

- Stereoselectivity : The (Z)-configuration is favored due to steric hindrance between the allyl and phenyl groups during imine formation.

- Solvent Choice : Acetonitrile enhances reaction rates by stabilizing ionic intermediates.

Hydrobromide Salt Preparation

The final step involves converting the free base to the hydrobromide salt. As outlined for 3-methylaniline hydrobromide:

- Acid Treatment : Dissolve the (Z)-ylidene-aniline free base in anhydrous ethanol and add concentrated HBr (48% w/w) dropwise at 0°C.

- Crystallization : Cool the mixture to −20°C to precipitate the hydrobromide salt, which is filtered and dried under vacuum.

Table 3: Salt Formation Parameters

| Parameter | Optimal Conditions | Purity (%) | Source |

|---|---|---|---|

| Acid Equivalents | 1.1 eq HBr | 99 | |

| Temperature | 0°C (addition), −20°C (crystallization) | – |

Integrated Synthesis Pathway

Combining these steps yields a streamlined route:

- Synthesize 4-phenylthiazole-2(3H)-one via cyclocondensation.

- Allylate the nitrogen using Claisen rearrangement conditions.

- Couple with 3-methylaniline under basic conditions.

- Treat with HBr to form the final salt.

Overall Yield : 72–78% (four steps).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the thiazole ring or the aniline moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound can be investigated for its therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Thiazol-2-ylidene derivatives share a common core but differ in substituents, influencing their physicochemical and biological behaviors. Below is a comparative analysis:

Table 1: Structural and Analytical Comparison of Thiazol-2-ylidene Derivatives

Key Observations :

- Substituent Effects : The allyl group in the target compound may confer greater reactivity (e.g., via Michael addition) compared to methoxy or methylphenyl groups in analogues .

- Hydrobromide Salts : Both the target compound and the cardioprotective analogue in utilize hydrobromide salts, suggesting improved bioavailability or crystalline stability .

- Spectroscopic Trends : IR spectra for thiazole derivatives consistently show C=N and C-S stretches (~1600 and ~680 cm⁻¹, respectively), while carbonyl-containing analogues (e.g., ) exhibit additional peaks at ~1690 cm⁻¹ .

Actividad Biológica

(Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide is a synthetic compound belonging to the thiazole derivative family. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of thiazole derivatives typically involves reactions between substituted hydrazines and carbonyl compounds. For (Z)-N-(3-allyl-4-phenylthiazol-2(3H)-ylidene)-3-methylaniline hydrobromide, a straightforward method can be employed using thiazole precursors and appropriate amines under controlled conditions. The compound's structure was confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, the synthesized derivatives were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results at concentrations as low as 1 µg/mL . The antimicrobial efficacy can be attributed to the presence of the thiazole ring, which enhances membrane permeability and disrupts cellular functions.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 1 µg/mL |

| 2 | S. aureus | 1 µg/mL |

| 3 | Aspergillus niger | 1 µg/mL |

| 4 | Aspergillus oryzae | 1 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been investigated. A related compound demonstrated a GI50 value of 37 nM against human cancer cell lines, indicating potent antiproliferative activity comparable to established chemotherapeutic agents like erlotinib . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Cytotoxicity

Cytotoxicity studies conducted on various cell lines revealed that certain thiazole derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, compounds showed IC50 values in the micromolar range against NIH/3T3 cell lines, suggesting a favorable safety profile for further development .

Case Studies

- Antibacterial Activity Study : A study evaluated several thiazole derivatives for their antibacterial activity against pathogenic bacteria. The results indicated that modifications to the thiazole structure significantly influenced antimicrobial potency.

- Anticancer Evaluation : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that specific substitutions on the thiazole ring enhance cytotoxic effects against various cancer cell lines.

Q & A

Q. Optimization Variables :

How can the structural conformation and purity of this compound be validated experimentally?

Basic Research Question

Advanced spectroscopic and crystallographic techniques are critical:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 409.12) and isotopic patterns .

- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .

What strategies resolve tautomeric ambiguity in the thiazol-2(3H)-ylidene moiety?

Advanced Research Question

The ylidene group exhibits tautomerism between enamine and imine forms, affecting reactivity and bioactivity. Methodological approaches include:

- Variable Temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., imine form stabilized at low temps) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers .

- Crystallographic Data : Compare bond lengths (C=N vs. C-N) to confirm tautomeric state .

How does the hydrobromide counterion influence the compound’s pharmacokinetic properties?

Advanced Research Question

The hydrobromide salt enhances solubility and bioavailability:

- Solubility Studies : Compare solubility in aqueous vs. organic solvents (e.g., >50 mg/mL in water due to ionic interactions) .

- Dissolution Kinetics : Use HPLC to measure release rates in simulated biological fluids (pH 1.2–7.4) .

- Bioavailability Assays : In vitro Caco-2 cell models quantify intestinal absorption efficiency .

What methodologies identify the compound’s molecular targets in anticancer assays?

Advanced Research Question

Hypothesis-driven approaches include:

- Kinase Inhibition Screening : Use radiometric assays (e.g., ATPase activity) to test inhibition of kinases like EGFR or CDK2 .

- Proteomics (Pull-down Assays) : Biotinylate the compound and isolate binding proteins via streptavidin beads, followed by LC-MS/MS identification .

- Molecular Docking : AutoDock Vina predicts binding affinities to targets like Bcl-2 or tubulin (∆G < -8 kcal/mol suggests strong binding) .

How are contradictory bioactivity data reconciled across studies?

Advanced Research Question

Discrepancies in IC₅₀ values or mechanism claims require systematic validation:

- Assay Standardization : Compare protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 3-allyl vs. 3-ethyl substituents) to isolate substituent effects .

What computational tools predict the compound’s reactivity in nucleophilic environments?

Advanced Research Question

- Frontier Molecular Orbital (FMO) Analysis : HOMO/LUMO gaps (<4 eV) indicate susceptibility to nucleophilic attack at the thiazole ring .

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis rates .

- pKa Prediction : Software like MarvinSuite estimates protonation states (e.g., hydrobromide counterion stabilizes the cationic form at physiological pH) .

How are structure-activity relationships (SARs) systematically studied for this compound?

Advanced Research Question

SAR studies require iterative synthesis and testing:

-

Substituent Variation :

Substituent Biological Impact Example Derivative 3-Allyl Enhances membrane permeability (logP ~3.5) 3-Ethyl analog (reduced activity) 4-Phenyl Stabilizes π-π stacking with target proteins 4-Methoxy analog (improved solubility) -

3D-QSAR Models : CoMFA/CoMSIA correlate steric/electronic features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.